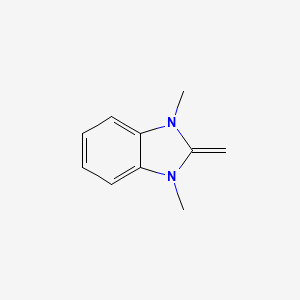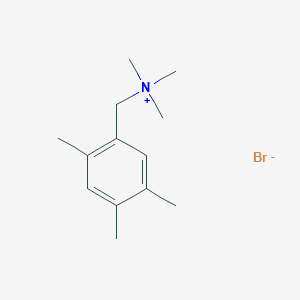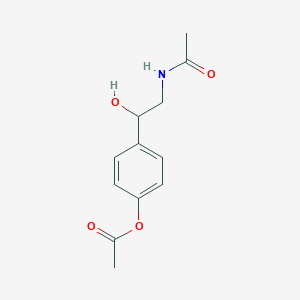
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is a heterocyclic organic compound with the molecular formula C10H12N2. It is part of the benzimidazole family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its use as an n-type dopant in organic electronics.
Benzimidazole: A simpler analog with broad applications in pharmaceuticals and agriculture.
Uniqueness
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylene group at the 2-position allows for unique substitution patterns and interactions compared to other benzimidazole derivatives .
Properties
CAS No. |
31488-71-8 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylidenebenzimidazole |
InChI |
InChI=1S/C10H12N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-7H,1H2,2-3H3 |
InChI Key |
GKIYSZCDLDAYKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)








![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
